molecular formula C12H17ClN2O2S B7556731 2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide

Cat. No.: B7556731
M. Wt: 288.79 g/mol
InChI Key: ILIFRYPCSXJUQQ-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a chloro-substituted benzene ring.

Properties

IUPAC Name

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-2-3-12(11(13)8-9)18(16,17)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIFRYPCSXJUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CCNCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Chlorination and methylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The piperidine ring may also interact with various receptors and ion channels, modulating their function .

Comparison with Similar Compounds

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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